1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one
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Overview
Description
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one is a heterocyclic compound that features a pyrido[2,3-D]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one typically involves the reaction of N-(2,3-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate. This reaction proceeds under basic conditions, often using urea or potassium thiocyanate as catalysts . The reaction yields the desired pyrido[2,3-D]pyrimidine derivative through cyclization and subsequent functional group transformations.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrimidine ring or the phenyl substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting Bruton’s tyrosine kinase (BTK) in the treatment of B-cell malignancies.
Biological Studies: The compound’s ability to modulate cellular pathways makes it a candidate for studying cell signaling and apoptosis mechanisms.
Industrial Applications: Its unique structure may be useful in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases. It assembles into signaling complexes with activated receptors at the plasma membrane via interaction between its SH2 domains and receptor tyrosine-phosphorylated ITAM domains . This interaction can modulate various signaling pathways, leading to effects on cell survival, proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(3,5-dimethylphenyl)amino]pyrimidin-4-yl}-N-[(1S)-2-hydroxy-1-methylethyl]-4-methyl-1,3-thiazole-5-carboxamide
- 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4(1H,3H)pyrimidinediones
Uniqueness
1-(2,3-Dimethylphenyl)-2-mercapto-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrido[2,3-D]pyrimidine core and the presence of a thiol group. This combination of features provides distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-5,7-dimethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-9-6-5-7-13(12(9)4)20-15-14(16(21)19-17(20)22)10(2)8-11(3)18-15/h5-8H,1-4H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQAFQIWUJOMKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C(=CC(=N3)C)C)C(=O)NC2=S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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